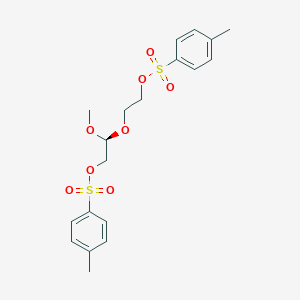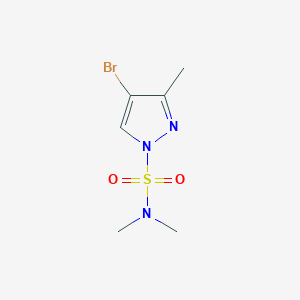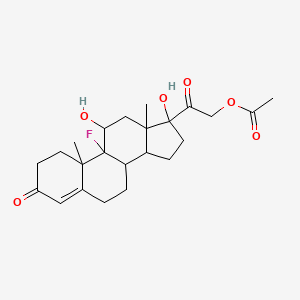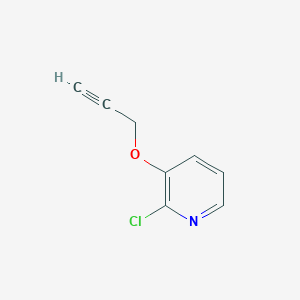![molecular formula C20H22N2OS B8789237 3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B8789237.png)
3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves several steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate. This reaction produces an intermediate thiourea, which cyclizes in the presence of a base to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases like potassium hydroxide and solvents such as ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Mécanisme D'action
The mechanism by which 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antineoplastic activity is believed to result from its ability to interfere with DNA synthesis and cell division in cancer cells . The compound’s antimonoamineoxidase activity involves inhibiting the enzyme monoamine oxidase, which plays a role in the breakdown of neurotransmitters like serotonin and dopamine .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one include:
3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one: This compound has similar chemical properties but differs in the alkyl group attached to the nitrogen atom.
3-phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: This compound has a different ring structure, which affects its chemical and biological properties.
The uniqueness of 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C20H22N2OS |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
3-prop-2-enyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C20H22N2OS/c1-2-12-22-18(23)16-17(21-19(22)24)15-9-5-4-8-14(15)13-20(16)10-6-3-7-11-20/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,21,24) |
Clé InChI |
SGWZAAOFZXNGER-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)NC1=S |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
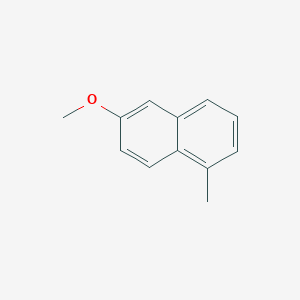
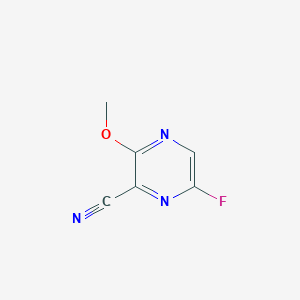
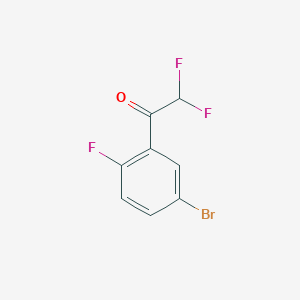
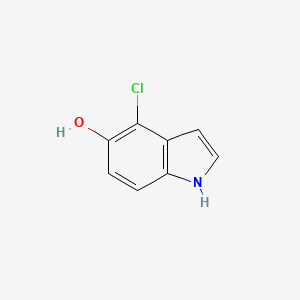
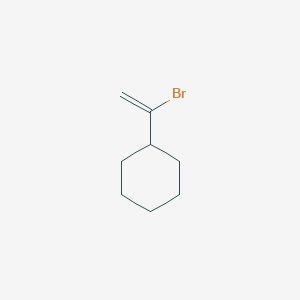
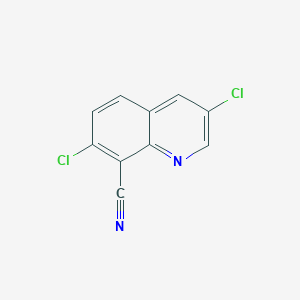
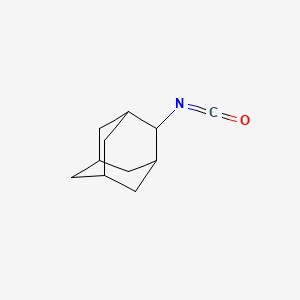
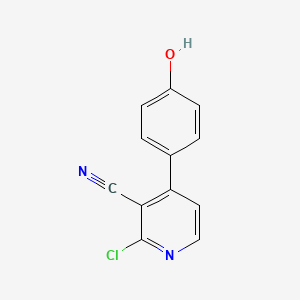
![1-Methyl-6-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8789199.png)
![3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride](/img/structure/B8789217.png)
